6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Overview
Description
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzoxazole core may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
Comparison
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds like 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride and 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine lack this functional group, resulting in different chemical and biological properties.
Biological Activity
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer.
Chemical Structure and Properties
The compound features a benzoxazole ring system with a chloropropanoyl substituent, which is believed to influence its biological activity. The structural formula can be represented as follows:
Neuroprotective Effects
Recent studies have indicated that benzoxazole derivatives, including this compound, exhibit significant inhibitory effects on enzymes associated with neurodegenerative diseases. Specifically, they have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities:
- AChE Inhibition : The compound demonstrated an IC50 value in the range of 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE, indicating moderate potency compared to standard drugs like Donepezil (IC50 = 33.65 ± 3.50 µM) .
- BuChE Inhibition : Similar activity was observed against BuChE with IC50 values ranging from 7.20 ± 2.30 to 42.60 ± 6.10 µM .
These findings suggest that the compound may be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied, particularly their ability to inhibit tumor cell proliferation:
- Cell Line Studies : In vitro evaluations revealed that certain derivatives exhibited potent anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, a closely related derivative showed IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively .
- Mechanism of Action : The mechanism underlying this activity appears to involve induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and BAX, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole compounds is significantly influenced by their substituents:
Substituent | Effect on Activity |
---|---|
-NO2 | Increased AChE and BuChE inhibition |
-Cl | Variable effects; sometimes decreased activity |
-CH3 | Generally enhances anticancer properties |
The presence of electron-withdrawing groups such as -NO2 has been shown to enhance the inhibitory strength against targeted enzymes .
Case Studies
Several case studies have focused on the therapeutic potential of benzoxazole derivatives:
- Neuroprotection in Alzheimer's Models : A study investigated the protective effects of a related benzoxazole derivative in an Aβ-induced PC12 cell model, demonstrating reduced tau phosphorylation and inhibition of BACE1 expression .
- Anticancer Efficacy : Another study highlighted the efficacy of a benzoxazole derivative in inhibiting VEGFR-2, a key receptor in tumor angiogenesis, resulting in significant growth inhibition in cancer cell lines .
Properties
IUPAC Name |
6-(3-chloropropanoyl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIZTDFUEUBMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472881 | |
Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132383-36-9 | |
Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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